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This document provides a comprehensive technical overview of the fumagillin (fma)

biosynthetic gene cluster in Aspergillus fumigatus. It details the genetic architecture, the

enzymatic pathway, quantitative production data, and the experimental methodologies used to

elucidate the function of this remarkable cluster.

Introduction to Fumagillin and the fma Gene Cluster
Fumagillin is a complex meroterpenoid produced by the fungus Aspergillus fumigatus, first

discovered in the 1940s.[1] It is renowned for its potent anti-angiogenic properties, which stem

from its ability to irreversibly inhibit human methionine aminopeptidase 2 (MetAP2).[2][3] This

activity has made fumagillin and its derivatives subjects of intense research for applications in

oncology and for treating microsporidiosis.[1]

The genetic blueprint for fumagillin biosynthesis was an enigma for many years, despite the

availability of the A. fumigatus genome.[4][5] It was eventually traced to a specific biosynthetic

gene cluster (BGC), now designated the fma cluster.[4][5] This cluster is located within a larger

"supercluster" on chromosome 8, which also contains the BGCs for two other secondary

metabolites, fumitremorgin B and pseurotin A.[1][6][7] The fma cluster itself comprises 15

genes, spanning from locus tag Afu8g00370 to Afu8g00520, which collaboratively synthesize

the final fumagillin molecule.[1]
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The Fumagillin Biosynthetic Pathway
The synthesis of fumagillin is a convergent process, involving two distinct metabolic arms that

create a sesquiterpene core and a polyketide side chain, which are later joined and modified.

The pathway was elucidated through a combination of gene deletion studies, heterologous

expression of pathway enzymes, and in vitro biochemical assays.[8][9]

The key steps are as follows:

Sesquiterpene Core Formation: The pathway initiates with the cyclization of farnesyl

pyrophosphate (FPP) into the bicyclic sesquiterpene, β-trans-bergamotene. This reaction is

catalyzed by Fma-TC (Afu8g00520), a cryptic, membrane-bound Class I terpene cyclase.[2]

[6]

Oxidative Tailoring of the Core: The β-trans-bergamotene scaffold undergoes a series of

complex oxidative modifications. A single, multifunctional cytochrome P450 monooxygenase,

Fma-P450 (Afu8g00510), performs an incredible sequence of reactions: an initial

hydroxylation, followed by the oxidative cleavage of the cyclobutane ring, and two

subsequent epoxidations to generate the highly oxygenated cyclohexane core of the

molecule, 5-keto-demethoxyfumagillol.[6][8]

Further Core Modifications: The core is further tailored by two more enzymes. First, Fma-

C6H (Afu8g00480), a nonheme iron-dependent dioxygenase, hydroxylates the C6 position.

[6][8] This is followed by methylation of the newly installed hydroxyl group by the O-

methyltransferase Fma-MT (Afu8g00440), yielding 5-keto-fumagillol.[6][8] A stereoselective

ketoreductase, encoded by the partial PKS gene Afu8g00490, is crucial for controlling the C-

5 stereochemistry of hydroxylated intermediates.[6]

Polyketide Side Chain Synthesis: Concurrently, a highly-reducing polyketide synthase (HR-

PKS), Fma-PKS (Afu8g00370), synthesizes a dodecapentaenoate polyketide chain from

malonyl-CoA and NADPH.[2][6]

Acylation: The acyltransferase Fma-AT (Afu8g00380) catalyzes the esterification of the fully

modified sesquiterpene core (demethoxyfumagillol) with the polyketide chain, forming the

intermediate prefumagillin.[6]
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Final Oxidative Cleavage: In the final step, an antibiotic biosynthesis monooxygenase, Fma-

ABM (Afu8g00470), is believed to catalyze the oxidative cleavage of the polyene side chain

of prefumagillin to form the terminal dicarboxylic acid moiety, completing the synthesis of

fumagillin.[6]
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Caption: The convergent biosynthetic pathway of fumagillin.

Functional Roles and Regulation of fma Genes
The functions of the core biosynthetic genes have been confirmed through rigorous

experimentation. A summary of key genes and their verified or putative functions is presented

below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pubs.acs.org/doi/10.1021/ja500881e
https://www.benchchem.com/product/b1202732?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gene Locus
(Af293)

Common Name Protein Function Evidence

Afu8g00520 fma-TC
Membrane-bound

terpene cyclase

Heterologous

expression and in vitro

assay confirmed

conversion of FPP to

β-trans-bergamotene.

[2]

Afu8g00510 fma-P450
Multifunctional P450

monooxygenase

Gene knockout and

chemical

complementation

showed its role in

multi-step oxidation of

the terpene core.[6]

Afu8g00370 fma-PKS
Highly-reducing

polyketide synthase

Deletion abolished

fumagillin production

and led to

accumulation of the

terpene intermediate.

[2]

Afu8g00380 fma-AT Acyltransferase

In vitro assays with

Fma-PKS showed it

transfers the

polyketide chain to the

sesquiterpene core.[2]

Afu8g00490 -

Partial PKS

(Ketoreductase

domain)

Deletion resulted in an

86% decrease in

fumagillin production,

indicating a role in

stereocontrol.[6]

Afu8g00480 fma-C6H

Nonheme iron-

dependent

dioxygenase

Characterized as the

C6-hydroxylating

enzyme in the

pathway.[6][8]
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Afu8g00440 fma-MT O-methyltransferase

Characterized as the

enzyme responsible

for methylating the

C6-hydroxyl group.[6]

[7][8]

Afu8g00470 fma-ABM
ABM family

monooxygenase

Proposed to catalyze

the final oxidative

cleavage of the

polyketide side chain.

[6]

Afu8g00420 fumR
C6-type transcription

factor

Deletion of this

pathway-specific

regulator silences the

cluster and abolishes

fumagillin production.

[10]

Afu8g00410 -

Methionine

aminopeptidase 2

(MetAP2)

Putative self-

resistance enzyme, as

MetAP2 is the known

target of fumagillin.[1]

[2]

The entire fma cluster is under the control of a pathway-specific Zn(II)2Cys6 transcription

factor, FumR (Afu8g00420).[10] The expression of fumR itself is dependent on the global

secondary metabolism regulators VeA and LaeA, which are components of the fungal velvet

complex, thereby linking fumagillin production to broader cellular developmental processes.[10]

Quantitative Data on Fumagillin Biosynthesis
Quantitative analyses from various studies provide insight into the efficiency of the pathway

and the impact of genetic modifications.
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Experiment Condition Result Reference

Gene Deletion

Deletion of

ketoreductase gene

(Afu8g00490)

86% decrease in

fumagillin production

titer in A. fumigatus.

[6]

Heterologous

Expression

Co-expression of fma-

PKS and fma-AT in S.

cerevisiae with 2.5 mg

of

demethoxyfumagillol

fed to the culture.

1.1 mg of the acylated

intermediate

(prefumagillin) was

purified.

[2]

Chemical

Complementation

Feeding ~40 µg/mL of

prefumagillin to the

Δfma-PKS mutant

strain.

Biosynthesis of

fumagillin was

successfully restored.

[2]

Fermentation

Optimization

Optimized pH and

liquid volume using

response surface

methodology.

Fumagillin yield

increased from a

baseline of 10-15% to

30-35%.

[11]

In Vivo Virulence

Study

Mouse model of

pulmonary

aspergillosis infected

with ΔfmaA (fma-TC)

strain.

Showed a 50%

mortality rate,

compared to 60% for

the wild-type strain,

suggesting a role in

virulence.

[12]

Experimental Protocols
The elucidation of the fma cluster function has relied on several key molecular biology and

analytical chemistry techniques.
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Caption: A typical workflow for the functional characterization of a fma gene.
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Protocol 1: Targeted Gene Deletion in A. fumigatus

This protocol is based on methods used for deleting genes like fma-PKS.[2]

Strain Selection: Utilize an A. fumigatus strain deficient in non-homologous end joining

(NHEJ), such as CEA17 akuBKU80, to increase the frequency of homologous

recombination.

Construct Assembly: Create a gene replacement cassette. This typically consists of a

selectable marker (e.g., pyrG auxotrophic marker) flanked by ~1.5-2.0 kb regions

homologous to the sequences immediately upstream and downstream of the target gene's

open reading frame.

Protoplast Formation: Grow the selected A. fumigatus strain in liquid culture. Harvest the

mycelia and treat with a lytic enzyme mixture (e.g., Glucanex) to digest the cell walls and

release protoplasts.

Transformation: Introduce the gene replacement cassette (~5-10 µg) into the prepared

protoplasts using a PEG/CaCl₂-mediated method.[13]

Selection and Screening: Plate the transformed protoplasts on selective media (e.g., minimal

media lacking uridine/uracil for pyrG selection). Screen the resulting transformants by

diagnostic PCR using primers that bind outside the integration site and within the marker

gene to confirm homologous recombination.

Metabolite Analysis: Cultivate the confirmed knockout mutant alongside the wild-type strain.

Extract secondary metabolites from the culture filtrate and mycelia using ethyl acetate.

Analyze the extracts via HPLC and LC-MS to confirm the abolishment of fumagillin

production and identify any accumulated pathway intermediates.[2][7]

Protocol 2: Heterologous Expression and In Vitro Assay

This protocol describes the functional characterization of enzymes like Fma-PKS and Fma-AT.

[2]

Host Strain: Use a suitable expression host, such as Saccharomyces cerevisiae BJ5464-

NpgA, which is optimized for expressing large fungal PKSs.[2]
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Vector Construction: Clone the full-length cDNA of the target gene (e.g., fma-PKS) into a

yeast expression vector containing a strong promoter (e.g., GAL1) and a C-terminal 6xHis

tag for purification.

Yeast Transformation: Transform the expression vector into the S. cerevisiae host strain

using the lithium acetate method.

Protein Expression and Purification: Grow the transformed yeast in selective media. Induce

protein expression by adding galactose. Harvest the cells, lyse them, and purify the 6xHis-

tagged protein from the soluble fraction using Ni²⁺-affinity chromatography.[2]

In Vitro Enzymatic Assay:

Prepare a reaction buffer appropriate for the enzyme class.

For Fma-PKS and Fma-AT co-incubation: Combine purified Fma-PKS, purified Fma-AT,

the sesquiterpene substrate (demethoxyfumagillol, ~1 mM), malonyl-CoA, and NADPH in

the reaction buffer.[2]

Incubate the reaction at an optimal temperature (e.g., 28-30°C) for several hours.

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

Product Analysis: Analyze the extracted products by HPLC and LC-MS to verify the

formation of the expected molecule (e.g., prefumagillin) by comparing its mass and retention

time to known standards or predicted values.[2] Further characterization can be done using

NMR if sufficient material is produced.[2]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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